MAO-B-IN-33

Parkinson's disease MAO-B inhibition Neuroprotection

MAO-B-IN-33 (C3) is a potent, reversible MAO-B inhibitor (IC50 0.021 μM) with >1,000-fold selectivity over MAO-A, achieved via steric clash with Ile199. Unlike irreversible inhibitors, its reversible action enables safer target validation. In vivo MPTP efficacy confirmed. Ideal for Parkinson's disease research, SAR studies, and selectivity mechanism probing.

Molecular Formula C18H19FN2O2
Molecular Weight 314.4 g/mol
Cat. No. B8209932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAO-B-IN-33
Molecular FormulaC18H19FN2O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F
InChIInChI=1S/C18H19FN2O2/c19-15-3-1-2-14(10-15)12-23-16-6-4-13(5-7-16)11-21-9-8-17(21)18(20)22/h1-7,10,17H,8-9,11-12H2,(H2,20,22)/t17-/m0/s1
InChIKeyALMGCZWDJHPQIA-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide (MAO-B-IN-33)?


(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide, also referred to as compound C3 or MAO-B-IN-33 (CAS 2286257-25-6), is a potent, reversible, and selective inhibitor of monoamine oxidase B (MAO-B) [1]. It features a chiral azetidine-2-carboxamide core substituted with a 3-fluorobenzyloxy benzyl group, a design that confers high affinity for the MAO-B enzyme [1]. The compound was discovered through a computational fragment-based design strategy and has demonstrated in vivo efficacy in a Parkinson's disease model [1].

Why Generic MAO-B Inhibitors Cannot Substitute for (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide


Although multiple MAO-B inhibitors exist for Parkinson's disease research, substitution with a generic or alternative agent is not straightforward due to significant differences in potency, selectivity profile, and mechanism of action. For instance, irreversible inhibitors like selegiline permanently inactivate MAO-B, whereas this compound acts reversibly, offering a different safety and pharmacodynamic profile [1]. Even among reversible inhibitors, the specific steric interaction of the 3-fluorobenzyloxy moiety with Ile199 in MAO-B (versus Phe208 in MAO-A) provides a unique selectivity mechanism not recapitulated by other scaffolds [1]. The quantitative evidence below demonstrates why this specific azetidine-2-carboxamide derivative occupies a distinct performance niche.

Quantitative Evidence for (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide (MAO-B-IN-33)


Superior MAO-B Inhibitory Potency Compared to Safinamide

(2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide (C3) exhibits significantly greater potency against MAO-B compared to the clinically used reversible inhibitor safinamide. In head-to-head in vitro evaluations, C3 achieved an IC50 of 0.021 µM, while safinamide yielded an IC50 of 0.098 µM under comparable assay conditions [1]. This represents a 4.7-fold improvement in potency.

Parkinson's disease MAO-B inhibition Neuroprotection

MAO-B vs. MAO-A Selectivity Profile

The compound demonstrates a clear preference for MAO-B over MAO-A. The IC50 for MAO-A is 26.805 µM, yielding a selectivity ratio of approximately 1,276-fold in favor of MAO-B [1]. While safinamide exhibits an even higher selectivity ratio (~5,918-fold based on literature values of IC50 0.098 µM for MAO-B and 580 µM for MAO-A), the absolute potency of C3 against MAO-B is superior. The selectivity mechanism is attributed to a steric clash between the compound's 3-fluorobenzyloxy group and Phe208 in MAO-A, an interaction absent with Ile199 in MAO-B [1].

MAO-B selectivity Parkinson's disease Isoform selectivity

In Vivo Neuroprotective Efficacy in MPTP-Induced Parkinson's Disease Model

In an MPTP-induced mouse model of Parkinson's disease, administration of C3 at doses of 0.1, 1, and 3 mg/kg prevented the MPTP-induced decrease in brain dopamine levels [1]. This in vivo protection of dopaminergic neurons correlates directly with the compound's potent MAO-B inhibitory activity observed in vitro.

Parkinson's disease MPTP model Dopamine Neuroprotection

Reversible Inhibition Mechanism Differentiates from Irreversible Inhibitors

C3 is characterized as a reversible MAO-B inhibitor [1]. In contrast, clinically used MAO-B inhibitors such as selegiline and rasagiline are irreversible inhibitors that form a covalent bond with the enzyme's active site. Reversible inhibition allows for more flexible dosing regimens and reduces the duration of enzyme inhibition after drug discontinuation, which can be advantageous in managing side effects.

MAO-B inhibition Reversible inhibition Drug safety

Optimal Research Applications for (2S)-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]azetidine-2-carboxamide


Parkinson's Disease Drug Discovery and Target Validation

This compound is ideally suited as a high-potency, reversible MAO-B inhibitor for target validation studies and as a reference compound in the development of next-generation Parkinson's disease therapeutics. Its well-characterized in vitro profile and in vivo efficacy in the MPTP model [1] make it a valuable tool for probing MAO-B biology and for benchmarking novel inhibitors.

Structure-Activity Relationship (SAR) Studies of MAO-B Inhibitors

The unique structural features of this compound, particularly the 3-fluorobenzyloxy moiety that confers selectivity through steric clash with MAO-A [1], provide a valuable template for medicinal chemistry SAR campaigns. Researchers can use this compound as a starting point to explore modifications that further optimize potency, selectivity, or pharmacokinetic properties.

Mechanistic Studies of Selective MAO-B Inhibition

The demonstrated steric clash mechanism responsible for MAO-B selectivity [1] makes this compound an excellent probe for studying the structural determinants of isoform selectivity. It can be employed in co-crystallization studies, molecular dynamics simulations, and site-directed mutagenesis experiments to elucidate the precise molecular interactions governing MAO-B vs. MAO-A binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAO-B-IN-33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.